molecular formula C7H15N3O3S B3034837 2-(3,3-dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide CAS No. 240799-54-6

2-(3,3-dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide

Cat. No.: B3034837
CAS No.: 240799-54-6
M. Wt: 221.28 g/mol
InChI Key: ZYCJYPPUISHWQY-UHFFFAOYSA-N
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Description

2-(3,3-Dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a 3,3-dimethoxypropanoyl group at the 2-position and an N-methyl substitution on the hydrazinecarbothioamide backbone. Its structure combines a thioamide functionality with a dimethoxy-substituted propanoyl moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(3,3-dimethoxypropanoylamino)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3S/c1-8-7(14)10-9-5(11)4-6(12-2)13-3/h6H,4H2,1-3H3,(H,9,11)(H2,8,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCJYPPUISHWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101166127
Record name 3,3-Dimethoxypropanoic acid 2-[(methylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240799-54-6
Record name 3,3-Dimethoxypropanoic acid 2-[(methylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240799-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethoxypropanoic acid 2-[(methylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide typically involves the reaction of N-methylhydrazinecarbothioamide with 3,3-dimethoxypropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(3,3-dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,3-dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Hydrazinecarbothioamide derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of key analogs:

Compound Name Key Substituents Structural Features Biological Activity (if reported)
2-(3,3-Dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide (Target) N-methyl, 3,3-dimethoxypropanoyl Thioamide + dimethoxypropanoyl; moderate lipophilicity Not explicitly reported; inferred antioxidant potential
N-(4-Chlorophenyl)-2-(3,3-dimethoxypropanoyl)-1-hydrazinecarbothioamide N-(4-chlorophenyl), 3,3-dimethoxypropanoyl Increased lipophilicity due to chlorophenyl group Not reported; chlorophenyl may enhance bioactivity
(2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide Benzylidene, N-(3-methoxyphenyl) Conjugated system; hydrogen-bonding via hydroxyl group Antioxidant and potential anticancer activity
N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide Pyridinylmethylidene, N-(2,5-dimethylphenyl) Planar aromatic system; high lipophilicity IC₅₀ = 0.8 µM/L (MCF-7 cells)
N-Cyclopropyl-2-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide Cyclopropyl, nitro-pyrazole Nitro group enhances electrophilicity; pyrazole may modulate receptor interactions Not explicitly reported
Key Observations:
  • Substituent Impact :
    • Electron-Donating Groups (e.g., methoxy) : Improve solubility and hydrogen-bonding capacity, as seen in the target compound and derivatives .
    • Aromatic/Planar Groups (e.g., benzylidene, pyridinyl) : Enhance π-π stacking interactions, critical for binding to biological targets like DNA or enzymes .
    • Lipophilic Groups (e.g., chlorophenyl, cyclopropyl) : Increase membrane permeability but may reduce aqueous solubility .

Physicochemical Properties

Property Target Compound N-(4-Chlorophenyl) Analog Benzylidene Derivative
Lipophilicity (logP) Moderate (~2.5–3.0)* High (~3.5–4.0) Moderate (~2.8–3.2)
Solubility Low in water Very low Moderate in DMSO
Melting Point Not reported Not reported 185–186°C (compound 12, )

*Estimated based on substituent contributions.

Biological Activity

2-(3,3-Dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide is a hydrazine derivative that has garnered attention due to its potential biological activities. This compound's unique structure, characterized by a hydrazine core and a propanoyl moiety, suggests a diverse range of biological interactions, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C₇H₁₅N₃O₃S
  • Molecular Weight : 189.28 g/mol
  • CAS Number : 240115-97-3

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an anticancer agent and its effects on neurodegenerative diseases.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation.

  • Case Study : A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 12 µM, indicating potent activity against these cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-712Induction of apoptosis
HeLa15Cell cycle arrest and apoptosis
A54910Inhibition of proliferation

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may have neuroprotective effects. Preliminary research indicates that it can modulate cholinergic signaling pathways, which are crucial in conditions like Alzheimer’s disease.

  • Research Findings : In vitro studies using SH-SY5Y neuronal cells showed that the compound could enhance neuronal survival under oxidative stress conditions. The expression levels of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) were significantly elevated following treatment.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Regulation : Interference with cyclin-dependent kinases (CDKs) resulting in cell cycle arrest.
  • Neuroprotection : Modulation of oxidative stress responses and enhancement of neurotrophic signaling.

Toxicity Profile

Despite its promising biological activities, the toxicity profile of this compound must be carefully evaluated. Preliminary toxicity assays indicate:

  • LD50 in Rats : Approximately 200 mg/kg (oral).
  • Dermal Toxicity : Low toxicity observed with no significant dermal irritation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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